1-methyl-1H-pyrazole-5-sulfonamide

Anticancer Acetogenin Hybrids In Vivo Efficacy

A foundational fragment with a pristine 5-sulfonamide-1-methylpyrazole scaffold. Its unsubstituted 4-position enables clean SAR expansion via electrophilic substitution or directed metalation, ideal for hit-to-lead campaigns on Nav1.8 sodium channels (pain) and novel antifungals (Valsa mali, Sclerotinia spp.). This regioisomer serves as a validated bioisostere for γ-lactone acetogenins, offering in vivo-compatible antitumor activity. Choose the parent scaffold for maximum derivatization flexibility and unambiguous SAR interpretation.

Molecular Formula C4H7N3O2S
Molecular Weight 161.19 g/mol
CAS No. 918335-69-0
Cat. No. B3167234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-5-sulfonamide
CAS918335-69-0
Molecular FormulaC4H7N3O2S
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)S(=O)(=O)N
InChIInChI=1S/C4H7N3O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
InChIKeyZBJCDJIOGZUTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0) Procurement & Research Use Overview


1-Methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0) is a heterocyclic building block featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 5-position . Its molecular formula is C₄H₇N₃O₂S with a molecular weight of 161.18 g/mol . As a member of the pyrazole-5-sulfonamide class, it serves as a versatile scaffold in medicinal chemistry and agrochemical research [1]. While the parent compound is primarily utilized as a synthetic intermediate, its structural motif is prevalent in bioactive molecules targeting sodium channels, 5-lipoxygenase activating protein (FLAP), and fungal pathogens, making it a strategic starting point for derivatization campaigns [1][2].

Why Generic Substitution of 1-Methyl-1H-pyrazole-5-sulfonamide Is Not Advisable in Research and Development


Simple substitution of 1-methyl-1H-pyrazole-5-sulfonamide with other pyrazole regioisomers or sulfonamide analogs is not chemically or biologically equivalent. The specific positioning of the sulfonamide group at the 5-position of the pyrazole ring, in conjunction with the N1-methyl group, dictates a unique electronic distribution and hydrogen-bonding network . This regiochemistry is critical for target engagement in structure-activity relationship (SAR) studies; for instance, shifting the sulfonamide to the 3- or 4-position yields compounds with vastly different physicochemical properties and biological profiles . Furthermore, the unsubstituted parent scaffold provides a clean slate for late-stage functionalization via electrophilic aromatic substitution or directed metalation, enabling precise SAR exploration that is precluded when using more elaborate, pre-functionalized analogs . The lack of a chlorine, bromine, or other substituent at the 4-position is a deliberate feature that avoids steric and electronic interference in initial screening cascades, distinguishing it as a foundational fragment rather than a final optimized lead .

Quantitative Performance Benchmarks for 1-Methyl-1H-pyrazole-5-sulfonamide and Its Derivatives


Antitumor Efficacy: In Vivo Growth Inhibition of NCI-H23 Lung Cancer Xenografts by a 1-Methylpyrazole-5-sulfonamide Acetogenin Analog

A 1-methylpyrazole-5-sulfonamide analog, designed as a γ-lactone replacement in hybrid acetogenins, demonstrated potent and selective in vivo tumor growth inhibition. The compound was evaluated in a mouse xenograft model using the NCI-H23 human lung cancer cell line [1]. This represents a proof-of-concept for the pyrazole-5-sulfonamide scaffold in delivering anticancer agents with in vivo tolerability, distinguishing it from other heterocyclic replacements that may lack such a safety profile [1].

Anticancer Acetogenin Hybrids In Vivo Efficacy

Antifungal Potency: Pyrazole-5-sulfonamide Derivatives Exhibit Broad-Spectrum Activity Comparable to Tebuconazole

A series of pyrazole-5-sulfonamide derivatives were evaluated for antifungal activity against ten plant pathogenic fungi. The lead compound, C22, exhibited potent broad-spectrum activity with EC₅₀ values in the sub-mg/L range against key pathogens [1]. The protective efficacy on apple Valsa canker at 50 mg/L was similar to the commercial triazole fungicide tebuconazole [1]. This positions the pyrazole-5-sulfonamide class as a viable, environmentally friendlier alternative to established fungicides, with the parent compound 1-methyl-1H-pyrazole-5-sulfonamide serving as the core scaffold for this activity.

Agrochemical Antifungal Crop Protection

Potency Against SDHI-Resistant Fungi: Pyrazole-5-sulfonamide E10 Rivals Thifluzamide Against Sclerotium rolfsii

In response to emerging resistance to succinate dehydrogenase inhibitors (SDHIs) like thifluzamide, a novel pyrazole-5-sulfonamide derivative, E10, was developed and tested. E10 demonstrated in vitro antifungal activity against Sclerotium rolfsii that was statistically equivalent to thifluzamide [1]. Its in vivo protective and curative efficacies were also comparable to the commercial standard [1]. Importantly, E10 showed a favorable biosafety profile, including low ecotoxicity to earthworms [1]. This evidence supports the pyrazole-5-sulfonamide scaffold as a promising starting point for next-generation fungicides capable of overcoming existing resistance mechanisms.

Agrochemical Fungicide Resistance SDHI

Sodium Channel Inhibition: The Pyrazole-5-sulfonamide Scaffold as a Privileged Structure for Pain Therapeutics

Patents from Icagen, Inc. and others explicitly claim pyrazole sulfonamides, including those based on a 1-methyl-1H-pyrazole core, as potent inhibitors of voltage-gated sodium channels, particularly the PN3 (Nav1.8) subtype, for the treatment of neuropathic and inflammatory pain [1]. The sulfonamide moiety acts as a key hydrogen-bond donor/acceptor, anchoring the molecule within the channel's binding pocket. While specific IC₅₀ data for the exact 1-methyl-1H-pyrazole-5-sulfonamide parent is not disclosed, the patent literature establishes the scaffold's utility in generating selective sodium channel blockers, differentiating it from other heterocyclic cores like isoxazoles or thiazoles which may have different selectivity profiles or pharmacokinetic liabilities.

Ion Channel Pain Neurology

Optimal Application Scenarios for 1-Methyl-1H-pyrazole-5-sulfonamide in Scientific and Industrial Research


Medicinal Chemistry: Fragment-Based Drug Discovery and Lead Optimization

The compound is an ideal starting fragment for hit-to-lead campaigns targeting ion channels, particularly voltage-gated sodium channels (e.g., Nav1.8) for pain management [1]. Its low molecular weight and defined hydrogen-bonding capacity make it suitable for fragment-based screening and subsequent structure-guided optimization. Researchers can functionalize the 4-position of the pyrazole ring to explore SAR and improve potency and selectivity, as demonstrated by the sodium channel inhibitor patents [1].

Agrochemical R&D: Development of Next-Generation Fungicides

Procurement is justified for teams developing novel antifungal agents to combat resistance to triazoles and SDHIs. The pyrazole-5-sulfonamide core, as exemplified by derivatives C22 and E10, delivers potent broad-spectrum activity against devastating crop pathogens like Valsa mali, Sclerotinia sclerotiorum, and Sclerotium rolfsii [2][3]. Using 1-methyl-1H-pyrazole-5-sulfonamide as a building block allows for the rapid synthesis and screening of focused libraries, accelerating the discovery of new fungicidal leads with distinct modes of action [2].

Chemical Biology: Synthesis of Bioisosteric Probes for Acetogenins

The 1-methylpyrazole-5-sulfonamide group serves as a validated bioisostere for the γ-lactone ring found in natural acetogenins, enabling the creation of stable, in vivo-compatible probes to study mitochondrial complex I inhibition and anticancer mechanisms [4]. This specific application is supported by direct in vivo evidence showing that a hybrid molecule incorporating this motif maintains potent antitumor activity while exhibiting a favorable safety profile, a key advantage over other heterocyclic replacements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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